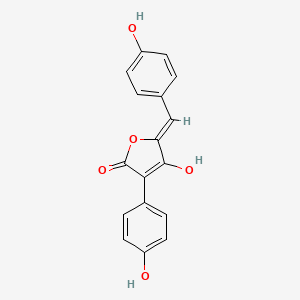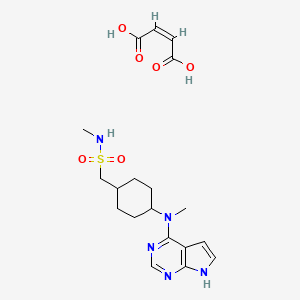
Oclacitinibmaleat
Übersicht
Beschreibung
Oclacitinib maleate is a synthetic cyclohexylamino pyrrolopyrimidine janus kinase inhibitor. It is primarily used in veterinary medicine to control atopic dermatitis and pruritus from allergic dermatitis in dogs. The compound is relatively selective for janus kinase 1, which plays a crucial role in the signaling pathways of various cytokines involved in inflammatory and allergic responses .
Wissenschaftliche Forschungsanwendungen
Oclacitinibmaleat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Reaktivität von Pyrrolopyrimidinderivaten.
Biologie: Untersucht auf seine Auswirkungen auf Zytokin-Signalwege und Immunreaktionen.
Medizin: Wird in der Veterinärmedizin zur Behandlung von atopischer Dermatitis und Pruritus bei Hunden eingesetzt
Industrie: Einsatz bei der Entwicklung neuer Januskinase-Inhibitoren und verwandter Arzneimittel
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Funktion verschiedener pruritogener und proinflammatorischer Zytokine, die von Januskinase 1 abhängig sind. Durch Blockierung des Januskinase-1-Signalwegs reduziert this compound die Produktion von Zytokinen, die an allergischen und entzündlichen Reaktionen beteiligt sind. Dies führt zu einer Abnahme von Symptomen wie Juckreiz und Entzündung .
Ähnliche Verbindungen:
Ruxolitinib: Ein Januskinase-1- und Januskinase-2-Inhibitor, der bei Menschen zur Behandlung von Myelofibrose und Polycythaemia vera eingesetzt wird.
Tofacitinib: Ein Januskinase-1-, Januskinase-2- und Januskinase-3-Inhibitor, der zur Behandlung von rheumatoider Arthritis und Psoriasis-Arthritis eingesetzt wird.
Baricitinib: Ein Januskinase-1- und Januskinase-2-Inhibitor, der zur Behandlung von rheumatoider Arthritis und COVID-19 (Notfallzulassung) eingesetzt wird.
Einzigartigkeit: this compound ist einzigartig in seiner Selektivität für Januskinase 1 und seiner primären Anwendung in der Veterinärmedizin. Im Gegensatz zu anderen Januskinase-Inhibitoren, die in der Humanmedizin eingesetzt werden, ist this compound speziell für die Behandlung allergischer und entzündlicher Erkrankungen bei Hunden konzipiert, was es zu einem wertvollen Werkzeug für Tierärzte macht .
Wirkmechanismus
Target of Action
Oclacitinib Maleate primarily targets Janus Kinase enzymes , particularly JAK1 and JAK3 . These enzymes play a crucial role in the signaling pathway of several cytokines involved in inflammation and pruritus (itching) associated with allergic and atopic dermatitis .
Mode of Action
Oclacitinib Maleate acts as a competitive inhibitor of the ATP-binding pocket of JAK enzymes . This interaction effectively impedes the phosphorylation of STAT proteins, crucial downstream signaling molecules responsible for perpetuating inflammatory responses . It modulates the production of signal molecules called cytokines in some cells . Normally, a cytokine binds to a JAK receptor, driving the two individual chains to come together and self-phosphorylate .
Biochemical Pathways
Oclacitinib Maleate interferes with the signaling pathway of several cytokines involved in inflammation and pruritus . By inhibiting JAK1 and JAK3, it disrupts the JAK-STAT signaling pathway, which is essential for the immune response . This disruption helps downregulate the expression of inflammatory cytokines .
Pharmacokinetics
The time to maximum concentration (t max) is less than 1 hour, and the half-life ranges from 4.0 to 5.9 hours . It is metabolized in the liver and mostly excreted through the liver .
Result of Action
The primary result of Oclacitinib Maleate’s action is the reduction of inflammation and pruritus associated with allergic and atopic dermatitis . By inhibiting the JAK-STAT signaling pathway, it helps downregulate the expression of inflammatory cytokines, thereby reducing inflammation and itching .
Action Environment
The action, efficacy, and stability of Oclacitinib Maleate can be influenced by various environmental factors. For instance, its absorption rate and bioavailability can be affected by the physiological state of the animal, such as its health status and age .
Biochemische Analyse
Biochemical Properties
Oclacitinib maleate is a potent inhibitor of the Janus kinase (JAK) family, with the highest efficacy against JAK1 . It interacts with JAK1-dependent cytokines involved in allergy and inflammation, such as interleukin-2 (IL-2), IL-4, IL-6, and IL-13 . The nature of these interactions involves the inhibition of signal transduction when the JAK is activated, which helps downregulate the expression of inflammatory cytokines .
Cellular Effects
Oclacitinib maleate has significant effects on various types of cells and cellular processes. It reduces the frequency of IL-4- and IL-10-producing murine CD4+ and CD8+ T cells . It also counteracts the induction of type 1 regulatory T (Tr1) cells and acts as a strong inhibitor of IL-10 production in both CD4+ and CD8+ T cells . This suggests that Oclacitinib maleate exerts a suppressive effect on Th2- but not Th1-mediated immunity .
Molecular Mechanism
The molecular mechanism of action of Oclacitinib maleate involves the inhibition of signal transduction when the JAK is activated, thus helping to downregulate the expression of inflammatory cytokines . It is relatively selective for JAK1 , and its binding interactions with biomolecules lead to the inhibition of enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Oclacitinib maleate over time in laboratory settings have been observed in several studies. It has been found to have a strong cytoreductive and proapoptotic effect with a loss of both CD4+ and CD8+ T cells after exposure
Dosage Effects in Animal Models
In animal models, the effects of Oclacitinib maleate vary with different dosages. It is considered to be highly effective in dogs, and has been established as safe for at least short-term use
Metabolic Pathways
It is known to be metabolized in the liver
Transport and Distribution
It is known to be highly bioavailable , suggesting efficient transport and distribution, but the specific transporters or binding proteins it interacts with are yet to be identified.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von Oclacitinibmaleat umfasst mehrere Schritte, beginnend mit der Herstellung der Pyrrolopyrimidin-Kernstruktur. Die wichtigsten Schritte umfassen:
- Bildung des Pyrrolopyrimidin-Kerns.
- Einführung der Cyclohexylaminogruppe.
- Methylierung der Aminogruppe.
- Bildung des Maleatsalzes.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet in der Regel die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Folgendes umfassen:
- Kristallisationstechniken, um die gewünschte Feststoffform zu erhalten.
- Einsatz von Lösungsmitteln und Reagenzien, die die Bildung des Maleatsalzes erleichtern.
- Kontrolle von Temperatur und pH-Wert, um die Stabilität der Verbindung zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Oclacitinibmaleat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Pyrrolopyrimidinring verändern.
Substitution: Substitutionsreaktionen können an der Aminogruppe oder am Pyrrolopyrimidinring stattfinden.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenierungsmittel, Alkylierungsmittel.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Metaboliten sowie substituierte Derivate von this compound .
Vergleich Mit ähnlichen Verbindungen
Ruxolitinib: A janus kinase 1 and janus kinase 2 inhibitor used to treat myelofibrosis and polycythemia vera in humans.
Tofacitinib: A janus kinase 1, janus kinase 2, and janus kinase 3 inhibitor used to treat rheumatoid arthritis and psoriatic arthritis.
Baricitinib: A janus kinase 1 and janus kinase 2 inhibitor used to treat rheumatoid arthritis and COVID-19 (emergency use authorization).
Uniqueness: Oclacitinib maleate is unique in its selectivity for janus kinase 1 and its primary use in veterinary medicine. Unlike other janus kinase inhibitors that are used in human medicine, oclacitinib maleate is specifically designed to treat allergic and inflammatory conditions in dogs, making it a valuable tool for veterinarians .
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIGDTLRBSNOBV-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208319-27-0 | |
| Record name | Oclacitinib maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OCLACITINIB MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VON733L42A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


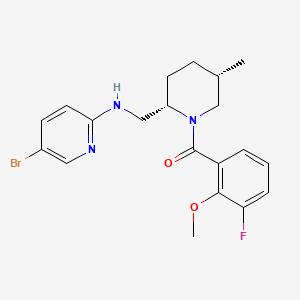
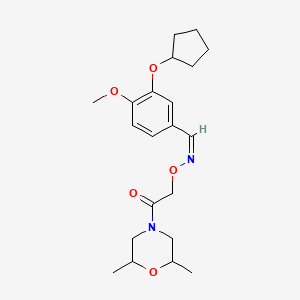
![6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride](/img/structure/B560494.png)
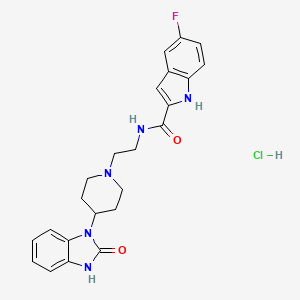
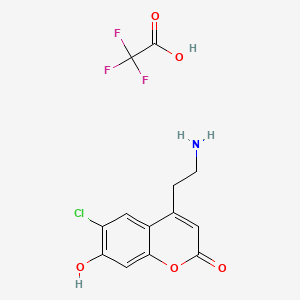
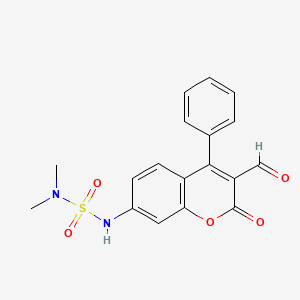
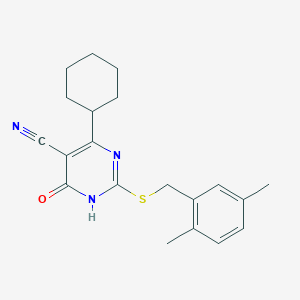
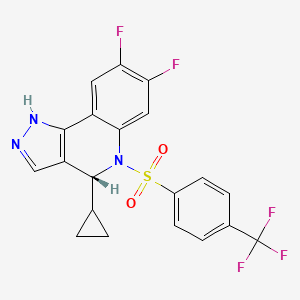
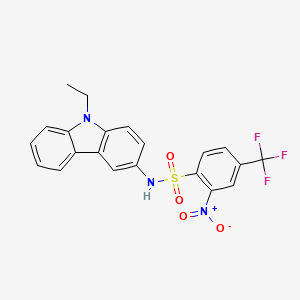
![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide](/img/structure/B560506.png)
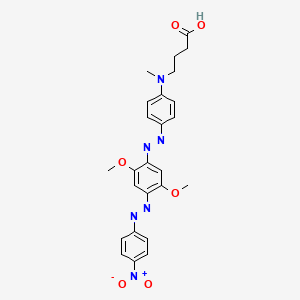
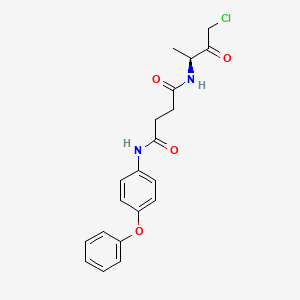
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrochloride](/img/structure/B560512.png)
